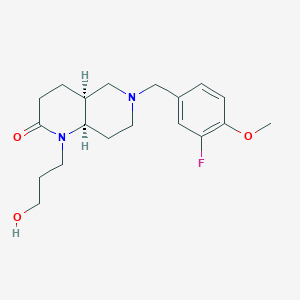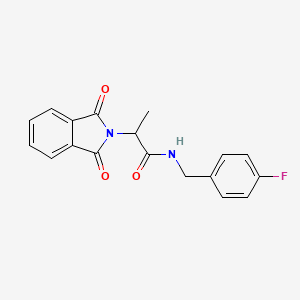![molecular formula C14H26N4O2 B5414553 7-methyl-12-oxo-N-propyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxamide](/img/structure/B5414553.png)
7-methyl-12-oxo-N-propyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-12-oxo-N-propyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MP-10 belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 7-methyl-12-oxo-N-propyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. The compound has also been shown to modulate certain signaling pathways involved in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to modulate certain signaling pathways involved in neurodegenerative diseases. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-methyl-12-oxo-N-propyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxamide for lab experiments is its potent activity against cancer cells and its neuroprotective effects. The compound has also been shown to have low toxicity in animal models, making it a promising candidate for drug development. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, and the compound may not be readily available for all researchers.
Orientations Futures
There are several future directions for research on 7-methyl-12-oxo-N-propyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Méthodes De Synthèse
7-methyl-12-oxo-N-propyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxamide can be synthesized through a multi-step process involving the reaction of several chemical intermediates. The synthesis method involves the use of various reagents and catalysts, and the reaction conditions are carefully controlled to ensure a high yield of the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
7-methyl-12-oxo-N-propyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
7-methyl-12-oxo-N-propyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2/c1-3-7-16-13(20)18-10-5-14(6-11-18)12(19)15-8-4-9-17(14)2/h3-11H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWDUIVWRNHUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCC2(CC1)C(=O)NCCCN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B5414470.png)

![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5414481.png)


![1-(6-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}pyridin-2-yl)ethanol](/img/structure/B5414499.png)
![3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5414508.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5414514.png)
![(2R)-2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenyl-1-propanol](/img/structure/B5414524.png)
![(1R*,2R*,6S*,7S*)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5414539.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(dimethylamino)-2-methylpropanamide](/img/structure/B5414543.png)
![ethyl 2-[4-(benzyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5414569.png)
![N~3~-[5-({4-[(2-oxopyrrolidin-1-yl)methyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5414576.png)
![1-allyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5414584.png)